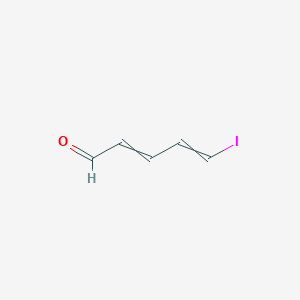

5-Iodopenta-2,4-dienal

Description

Properties

CAS No. |

168295-35-0 |

|---|---|

Molecular Formula |

C5H5IO |

Molecular Weight |

208.00 g/mol |

IUPAC Name |

5-iodopenta-2,4-dienal |

InChI |

InChI=1S/C5H5IO/c6-4-2-1-3-5-7/h1-5H |

InChI Key |

BOIFHZPYWVJCKZ-UHFFFAOYSA-N |

Canonical SMILES |

C(=CC=O)C=CI |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodopenta-2,4-dienal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 5-Iodopenta-2,4-dienal. The information is intended to support research and development efforts in medicinal chemistry and related scientific fields.

Chemical Structure and Properties

This compound is an organic compound characterized by a five-carbon chain with conjugated double bonds, an aldehyde functional group, and an iodine atom at the terminal position. The presence of these functionalities imparts specific reactivity and potential for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅IO | PubChem[1] |

| Molecular Weight | 208.00 g/mol | PubChem[1] |

| IUPAC Name | (2E,4Z)-5-iodopenta-2,4-dienal | PubChem[1] |

| Canonical SMILES | C(=CC=O)C=CI | PubChem[1] |

| InChI Key | BOIFHZPYWVJCKZ-TZFCGSKZSA-N | PubChem[1] |

| CAS Number | 139850-51-6 | PubChem[1] |

| Appearance | Pale yellow oil (predicted) | - |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate). Insoluble in water (predicted). | - |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While publicly available raw spectral data is limited, the following tables summarize the expected characteristic signals based on its structure.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~193 | C1 (Aldehyde) |

| ~150 | C3 |

| ~135 | C2 |

| ~130 | C4 |

| ~95 | C5 |

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.6 | d | ~7.5 | H1 (Aldehyde) |

| ~7.2 | dd | ~15.0, ~10.0 | H3 |

| ~6.8 | d | ~10.0 | H4 |

| ~6.4 | dd | ~15.0, ~7.5 | H2 |

| ~6.1 | d | ~7.5 | H5 |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3050 | C-H stretch (alkene) |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1680 | C=O stretch (conjugated aldehyde) |

| ~1620, ~1580 | C=C stretch (conjugated diene) |

| ~970 | C-H bend (trans-alkene) |

| ~690 | C-I stretch |

Table 5: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Proposed Fragment |

| 208 | [M]⁺ (Molecular ion) |

| 179 | [M-CHO]⁺ |

| 127 | [I]⁺ |

| 81 | [C₅H₅O]⁺ |

| 53 | [C₄H₅]⁺ |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the hydroiodination of a suitable pentenyne precursor followed by oxidation of the resulting alcohol.

Experimental Workflow: Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step 1: Hydroiodination of Pent-2-en-4-yn-1-ol

-

To a stirred solution of pent-2-en-4-yn-1-ol (1.0 eq) in a suitable solvent such as acetic acid, add sodium iodide (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphoric acid (2.0 eq) dropwise while maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-iodopenta-2,4-dien-1-ol.

Step 2: Oxidation to this compound

-

Dissolve the crude 5-iodopenta-2,4-dien-1-ol in dichloromethane.

-

Add pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (DMP) (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite or silica gel, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Reactivity and Potential Applications in Drug Development

This compound possesses multiple reactive sites, making it a versatile intermediate for organic synthesis.

-

Aldehyde Group: The aldehyde functionality can undergo nucleophilic addition, condensation reactions (e.g., aldol, Wittig), and reductive amination.

-

Conjugated Diene System: The diene can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing access to complex cyclic structures.

-

Carbon-Iodine Bond: The vinyl iodide moiety is susceptible to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse substituents.

The presence of an α,β-unsaturated aldehyde motif suggests potential biological activity. Such compounds are known to be Michael acceptors and can react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins. This reactivity can be exploited in the design of covalent inhibitors for therapeutic targets.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of an enzyme via covalent modification.

The iodinated nature of the molecule also opens possibilities for its use as a precursor in the synthesis of radiolabeled compounds for imaging or therapeutic applications. Further research is warranted to explore the specific biological targets and potential therapeutic applications of this compound and its derivatives.

References

In-Depth Technical Guide: 5-Iodopenta-2,4-dienal

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the synthesis, reactivity, and biological activity of 5-Iodopenta-2,4-dienal is limited in publicly available scientific literature. This guide provides information based on its known chemical structure, data from public chemical databases, and established principles of organic chemistry and toxicology for structurally related compounds.

Executive Summary

This compound, with the IUPAC name (2E,4Z)-5-iodopenta-2,4-dienal, is a polyunsaturated aldehyde containing a terminal iodine atom.[1] Its structure, featuring a conjugated π-system, an electrophilic aldehyde group, and a terminal carbon-iodine bond, suggests a high potential for reactivity and diverse chemical transformations. While specific applications in drug development are not documented, its similarity to other α,β-unsaturated aldehydes, a class of compounds known for their potent biological activities, indicates that it could serve as a valuable research chemical or a reactive intermediate in organic synthesis. This document outlines the known properties of this compound, proposes a hypothetical synthetic pathway, and discusses its potential reactivity and biological significance based on analogous structures.

Chemical Properties and Data

Quantitative data for this compound is primarily derived from computational models available in public databases like PubChem.

| Property | Value | Source |

| IUPAC Name | (2E,4Z)-5-iodopenta-2,4-dienal | PubChem |

| Molecular Formula | C₅H₅IO | PubChem |

| Molecular Weight | 208.00 g/mol | PubChem |

| Canonical SMILES | C(=C/C=O)\C=C/I | PubChem |

| InChI Key | BOIFHZPYWVJCKZ-TZFCGSKZSA-N | PubChem |

| Computed XLogP3 | 1.5 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 1 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Hypothetical Synthesis Protocol

Step 1: Synthesis of (2E,4Z)-5-Iodopenta-2,4-dien-1-ol

This step would involve the reaction of a suitable pentadiyne precursor with a hydrozirconating agent, followed by quenching with iodine to install the terminal vinyl iodide. The stereochemistry would need to be carefully controlled.

Experimental Protocol (Hypothetical):

-

To a solution of penta-2,4-diyn-1-ol in an anhydrous, inert solvent (e.g., THF) under an inert atmosphere (e.g., Argon), add one equivalent of Schwartz's reagent (Cp₂ZrHCl).

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for hydrozirconation.

-

Cool the reaction to 0°C and add a solution of iodine (I₂) in the same solvent dropwise until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation to this compound

The terminal alcohol would then be oxidized to the corresponding aldehyde using a mild oxidizing agent to avoid over-oxidation or reaction with the double bonds.

Experimental Protocol (Hypothetical):

-

Dissolve the purified (2E,4Z)-5-Iodopenta-2,4-dien-1-ol in an appropriate solvent such as dichloromethane.

-

Add a mild oxidizing agent, such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC), portion-wise at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction and work up according to the chosen oxidizing agent's standard procedure.

-

Purify the final product, this compound, by column chromatography.

Visualizations

Hypothetical Synthesis Workflow

Caption: A potential two-step synthesis of this compound.

Potential Biological Reactivity Pathway

The electrophilic nature of the α,β-unsaturated aldehyde in this compound makes it a likely target for cellular nucleophiles, such as cysteine residues in proteins, via a Michael addition reaction. This is a common mechanism of action for many biologically active unsaturated aldehydes.[2]

Caption: Michael addition as a potential mechanism of bioactivity.

Expected Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic characteristics can be predicted based on the functional groups present.

-

¹H NMR Spectroscopy: The spectrum would be complex due to the five vinyl protons. The aldehyde proton (CHO) would appear as a highly deshielded signal, likely a doublet, in the 9-10 ppm region. The other four protons on the double bonds would appear in the 5-7.5 ppm range with complex splitting patterns (doublets and doublets of doublets) due to cis and trans couplings.

-

¹³C NMR Spectroscopy: The aldehyde carbon would be the most downfield signal, typically around 190-200 ppm. The five sp² hybridized carbons of the diene system would resonate in the 100-150 ppm region.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of a conjugated aldehyde would be expected around 1685-1705 cm⁻¹.[3] C=C stretching vibrations for the conjugated system would appear in the 1600-1650 cm⁻¹ region. A C-I stretching band would be expected in the fingerprint region, typically below 600 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 208. A prominent fragment would be the loss of the iodine atom ([M-127]⁺), resulting in a peak at m/z = 81. Other fragmentation patterns typical for aldehydes, such as α-cleavage, would also be expected.[3]

Potential Biological Significance and Toxicology

α,β-unsaturated aldehydes are a class of reactive molecules that can be generated endogenously through lipid peroxidation or encountered from environmental sources.[1][2] Many compounds in this class exhibit significant biological effects, which are often attributed to their ability to act as Michael acceptors.

-

Reactivity: The primary mode of action for many α,β-unsaturated aldehydes is the covalent modification of cellular macromolecules, particularly proteins, through the Michael addition of nucleophilic amino acid residues like cysteine, histidine, and lysine.[2] This can lead to enzyme inactivation, disruption of signaling pathways, and induction of cellular stress.

-

Potential Applications: The reactivity of this functional group is also harnessed in drug design. For example, some anticancer drugs incorporate an α,β-unsaturated carbonyl moiety to covalently bind to and inhibit target proteins. The presence of the iodine atom in this compound adds another layer of potential reactivity, as carbon-iodine bonds can participate in various coupling reactions and may influence the molecule's binding affinity and electronic properties.

-

Toxicology: Due to their high reactivity, many α,β-unsaturated aldehydes are cytotoxic and genotoxic.[2] They are known to induce oxidative stress and inflammatory responses.[1] Therefore, this compound should be handled with appropriate safety precautions as a potentially toxic and reactive substance.

Conclusion

This compound is a molecule with significant potential for chemical synthesis and biological investigation. While direct experimental data is sparse, its structural features—a conjugated dienal system and a terminal vinyl iodide—provide a strong basis for predicting its reactivity and potential utility. The hypothetical synthetic route and predicted spectroscopic data presented in this guide offer a starting point for researchers interested in exploring the chemistry and biology of this compound. Further research is warranted to synthesize this molecule, validate its properties, and investigate its potential applications in medicinal chemistry and materials science.

References

Spectroscopic and Synthetic Insights into 5-Halopenta-2,4-dienals: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 5-halopenta-2,4-dienals, a class of reactive intermediates. Due to a lack of comprehensive, publicly available experimental data for 5-iodopenta-2,4-dienal, this document leverages data from its closely related and better-documented analogs, namely 5-bromo- and 5-chloropenta-2,4-dienal. The methodologies and spectral data presented herein are representative of this compound class and offer a robust framework for researchers working with these molecules.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 5-halopenta-2,4-dienals based on analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Data for (2E,4E)-5-halopenta-2,4-dienal in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (Aldehyde) | 9.5 - 9.7 | d | ~7.5 |

| H2 | 6.2 - 6.4 | dd | ~15.0, ~7.5 |

| H3 | 7.0 - 7.2 | m | - |

| H4 | 6.8 - 7.0 | m | - |

| H5 | 6.0 - 6.2 | d | ~13.0 |

Table 2: Representative ¹³C NMR Data for (2E,4E)-5-halopenta-2,4-dienal in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| C1 (Carbonyl) | 192 - 194 |

| C2 | 135 - 137 |

| C3 | 150 - 152 |

| C4 | 130 - 132 |

| C5 | 100 - 105 |

Note: The chemical shifts are approximate and can vary based on the specific halogen and solvent used.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 5-halopenta-2,4-dienals

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1680 - 1700 | Strong |

| C=C (Conjugated) | 1620 - 1640 | Medium |

| C-H (Aldehyde) | 2720 - 2820 | Medium |

| C-X (X=Cl, Br, I) | 500 - 800 | Medium-Strong |

Mass Spectrometry (MS)

For this compound, the molecular ion peak ([M]⁺) would be expected at m/z ≈ 208, corresponding to the molecular formula C₅H₅IO. The mass spectrum of 5-halopenta-2,4-dienals will typically show a prominent molecular ion peak. Common fragmentation patterns for conjugated dienals involve the loss of the formyl radical (-CHO), the halogen atom, and cleavage of the carbon-carbon single bonds.

Experimental Protocols

The following are representative protocols for the synthesis and characterization of 5-halopenta-2,4-dienals, adapted from general procedures for similar compounds.

Synthesis of 5-Halopenta-2,4-dienals

A common route to 5-halopenta-2,4-dienals involves the halogenation of a suitable precursor, such as furan, followed by ring-opening.

Materials:

-

Furan

-

N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

-

Iodine monochloride (ICl) for the iodo-analog

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Aqueous acid (e.g., dilute HCl)

Procedure:

-

Dissolve furan in the chosen solvent and cool the mixture to 0°C in an ice bath.

-

Slowly add the halogenating agent (NBS, NCS, or ICl) portion-wise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Quench the reaction by adding water.

-

Acidify the mixture with dilute aqueous acid to facilitate ring-opening to the dienal.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

-

NMR: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent.

-

MS: Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 5-halopenta-2,4-dienals.

Caption: Generalized workflow for the synthesis and purification of 5-halopenta-2,4-dienals.

Spectroscopic Analysis Relationship

This diagram shows the logical relationship between the different spectroscopic techniques used for the characterization of the target molecule.

Caption: Relationship between spectroscopic techniques for molecular characterization.

CAS number and molecular formula of 5-Iodopenta-2,4-dienal

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodopenta-2,4-dienal is a halogenated α,β-unsaturated aldehyde. While specific research on this compound is limited, its structural features suggest potential for significant biological activity. As an α,β-unsaturated aldehyde, it is a potential Michael acceptor, capable of forming covalent bonds with biological nucleophiles. This reactivity is a cornerstone of the mechanism of action for several therapeutic agents. The presence of an iodine atom may further modulate its chemical reactivity and pharmacokinetic properties. This document provides a comprehensive overview of the known properties of this compound, a proposed synthetic pathway, and an exploration of its potential biological significance in the context of drug discovery and development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of (2E,4Z)-5-Iodopenta-2,4-dienal

| Property | Value | Source |

| Molecular Formula | C₅H₅IO | PubChem[1] |

| IUPAC Name | (2E,4Z)-5-iodopenta-2,4-dienal | PubChem[1] |

| PubChem CID | 21626167 | PubChem[1] |

| Molecular Weight | 208.00 g/mol | PubChem[1] |

| Monoisotopic Mass | 207.93851 Da | PubChem[1] |

| XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Spectroscopic Data

Spectroscopic data for (2E,4Z)-5-iodopenta-2,4-dienal is available through public repositories, providing insight into its structural confirmation.

Table 2: Spectroscopic Data for (2E,4Z)-5-Iodopenta-2,4-dienal

| Spectrum Type | Description | Source |

| ¹³C NMR | Data available. | SpectraBase |

| GC-MS | Data available. | SpectraBase |

| IR | Vapor phase IR spectrum available. | SpectraBase |

Proposed Synthesis

A specific, experimentally validated synthesis for this compound is not documented in the readily available scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. The following multi-step synthesis is a hypothetical pathway.

Experimental Protocol (Proposed)

Step 1: Synthesis of a Terminal Alkyne from a Suitable Aldehyde via Corey-Fuchs Reaction

-

To a solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (1.0 eq.) portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add the starting aldehyde (e.g., a protected 3-hydroxypropenal, 1.0 eq.) to the reaction mixture and stir for 1-2 hours at room temperature.

-

Upon completion (monitored by TLC), quench the reaction with water and extract the product with dichloromethane.

-

Purify the resulting dibromo-alkene by column chromatography.

-

Dissolve the purified dibromo-alkene in anhydrous THF and cool to -78 °C.

-

Add n-butyllithium (2.2 eq.) dropwise and stir the mixture for 1 hour at -78 °C, then allow it to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the terminal alkyne product.

Step 2: Sonogashira Coupling of the Terminal Alkyne with a Vinyl Iodide

-

To a solution of the terminal alkyne (1.0 eq.) and a suitable vinyl iodide (e.g., iodoethylene, 1.2 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.).

-

Add a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq.) to the mixture.

-

Stir the reaction under an inert atmosphere at room temperature until completion (monitored by TLC or GC-MS).

-

Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the resulting enyne product by column chromatography.

Step 3: Conversion of the Terminal Alcohol to the Aldehyde

-

If a protected alcohol was used, deprotect it using appropriate conditions.

-

Dissolve the resulting alcohol in dichloromethane.

-

Add an oxidizing agent (e.g., Dess-Martin periodinane or pyridinium chlorochromate) and stir at room temperature until the oxidation is complete.

-

Quench the reaction and purify the crude product to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Applications in Drug Development

While no specific biological studies on this compound have been found, its chemical structure as an α,β-unsaturated aldehyde allows for informed predictions about its potential biological activities and applications.

Michael Acceptor Activity

α,β-Unsaturated aldehydes are electrophilic compounds that can react with nucleophiles via a Michael addition reaction.[2] In a biological context, the thiol groups of cysteine residues in proteins and glutathione are potent nucleophiles that can form covalent adducts with such compounds.[3] This covalent modification can alter the function of proteins and deplete cellular antioxidant stores.

Caption: Michael addition of this compound with a protein thiol.

Potential Modulation of the NRF2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Keap1 contains reactive cysteine residues that act as sensors for electrophilic stress. Covalent modification of these cysteines by electrophiles, such as α,β-unsaturated aldehydes, leads to the stabilization and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 induces the expression of a battery of antioxidant and cytoprotective genes. This mechanism suggests that this compound could be an activator of the NRF2 pathway, a therapeutic strategy being explored for diseases associated with oxidative stress.

Caption: Potential activation of the NRF2 pathway by this compound.

Conclusion

This compound is a molecule with the potential for interesting biological activity due to its α,β-unsaturated aldehyde moiety and iodine substitution. While specific experimental data for this compound is scarce, this guide provides a foundation for its further investigation. The proposed synthetic route offers a starting point for its chemical synthesis, and the predicted biological activities highlight its potential as a tool for probing cellular signaling pathways or as a lead compound in drug discovery programs, particularly those targeting oxidative stress-related diseases. Further research is warranted to synthesize and characterize this compound and to validate its predicted biological effects.

References

An In-depth Technical Guide on the Potential Hazards and Safety Precautions for Handling 5-Iodopenta-2,4-dienal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety and toxicology data for 5-Iodopenta-2,4-dienal has been found in publicly available literature. The information presented in this guide is based on the known hazards of structurally related compounds, including unsaturated aldehydes and iodo-organic compounds. It is imperative to treat this compound as a potentially hazardous substance and to handle it with extreme care. A thorough risk assessment should be conducted before any experimental work is undertaken.

Introduction

This compound is a chemical compound that contains both a reactive unsaturated aldehyde functional group and an iodoalkene moiety. While specific data on this molecule is scarce, its structure suggests potential for high reactivity and biological activity. This guide aims to provide a comprehensive overview of the potential hazards and recommended safety precautions for handling this compound, drawing on data from analogous chemical classes.

Potential Hazards

The primary hazards associated with this compound are inferred from its constituent functional groups.

Hazards Associated with Unsaturated Aldehydes

Unsaturated aldehydes are a class of reactive electrophiles known for their potential to cause a range of adverse health effects.[1][2][3] Their toxicity is often mediated by their ability to react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, through a 1,4-Michael addition reaction.[2][3]

-

Skin and Respiratory Irritation: Many unsaturated aldehydes are potent irritants to the skin, eyes, and respiratory tract.[4]

-

Skin Sensitization: Some unsaturated aldehydes are known to be skin sensitizers, with potency potentially decreasing with increasing carbon chain length.[4]

-

Systemic Toxicity: At high concentrations, these compounds can overwhelm detoxification pathways, leading to oxidative stress and the formation of protein and DNA adducts.[4] Repeated exposure may lead to systemic effects, including liver damage.[4]

-

Genotoxicity: The potential for genotoxicity is a concern with this class of compounds.[4]

Hazards Associated with Iodo-Organic Compounds

The presence of iodine in an organic molecule can also contribute to its toxicological profile.

-

Iodine Toxicity (Iodism): Chronic exposure to iodine-containing compounds can lead to a condition known as iodism, characterized by symptoms such as skin rash, headache, and inflammation of mucous membranes.

-

Thyroid Effects: The body can metabolize some iodo-organic compounds, releasing iodide, which can interfere with normal thyroid function.

-

General Toxicity: Acute poisoning from iodine compounds can cause corrosive effects on the gastrointestinal tract, leading to severe abdominal pain, vomiting, and diarrhea. Inhaled iodine-containing substances can cause rapid hypersensitivity reactions and edema of the glottis.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes general toxicological data for related unsaturated aldehydes. This data should be used for context and to inform a conservative risk assessment.

| Compound | Acute Oral LD50 (rat) | Acute Dermal LD50 (rabbit) | Notes |

| 2-Heptenal | 1300 mg/kg bw[4] | 860-1500 mg/kg bw[4] | Moderate acute toxicity.[4] |

| 2-Nonenal | Not expected to be acutely toxic[4] | Not expected to be acutely toxic[4] | |

| 2-Dodecenal | Not expected to be acutely toxic[4] | Not expected to be acutely toxic[4] |

Data extrapolated from structurally similar compounds. The actual toxicity of this compound may differ significantly.

Experimental Protocols: Safe Handling Procedures

The following are general experimental protocols for handling potentially hazardous chemicals like this compound. These should be adapted to specific laboratory conditions and experimental setups.

Personal Protective Equipment (PPE)

A critical first line of defense is the consistent and correct use of appropriate PPE.

-

Gloves: Chemical-resistant gloves are mandatory. Given the reactive nature of the compound, it is advisable to use gloves with a high level of protection, such as nitrile or neoprene. Always check the glove manufacturer's compatibility chart.

-

Eye Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles or a face shield should be worn.

-

Lab Coat: A lab coat, preferably made of a chemical-resistant material, should be worn at all times to protect clothing and skin.

-

Respiratory Protection: If the compound is volatile or if there is a risk of generating aerosols, a respirator may be necessary. The type of respirator should be selected based on a formal risk assessment.

Engineering Controls

-

Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

General Handling and Storage

-

Avoid Inhalation, Ingestion, and Skin Contact: Handle the compound with care to avoid generating dust or aerosols.

-

Storage: Store this compound in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing and reducing agents.

-

Spill Cleanup: In the event of a spill, immediately evacuate the area and follow established laboratory spill cleanup procedures. Use appropriate absorbent materials and wear the necessary PPE.

Mandatory Visualizations

Experimental Workflow for Handling Hazardous Chemicals

References

- 1. Toxic oxygenated alpha,beta-unsaturated aldehydes and their study in foods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

Solubility Profile of 5-Iodopenta-2,4-dienal in Common Organic Solvents: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the predicted solubility of 5-Iodopenta-2,4-dienal in common organic solvents. Due to the limited availability of direct experimental data for this specific compound, this document leverages solubility data from structurally analogous molecules and fundamental chemical principles to provide a robust predictive analysis. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organic compounds is presented, offering a practical framework for researchers. This guide is intended to support research and development activities by providing a foundational understanding of the solubility characteristics of this compound.

Predicted Solubility of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. This compound is a molecule with mixed polarity. The presence of the aldehyde group and the conjugated double bonds introduces polarity, while the five-carbon backbone and the iodine atom contribute to its nonpolar character.

Based on its structure, this compound is expected to exhibit good solubility in a range of common organic solvents. Polar aprotic solvents, such as acetone and ethyl acetate, are likely to be effective due to their ability to engage in dipole-dipole interactions with the aldehyde group. Polar protic solvents, like ethanol and methanol, should also be suitable, capable of hydrogen bonding with the oxygen atom of the aldehyde. Nonpolar solvents, such as hexane or toluene, may be less effective but could still show some degree of solubility due to the nonpolar hydrocarbon chain.

Solubility Data of Structurally Analogous Compounds

To further inform the predicted solubility of this compound, the solubility of acrolein, a structurally similar α,β-unsaturated aldehyde, is presented below. Acrolein's high miscibility with a variety of solvents suggests that this compound is also likely to be soluble in these solvents.

| Compound | Solvent | Solubility |

| Acrolein | Water | Miscible |

| Ethanol | Miscible | |

| Diethyl Ether | Miscible | |

| Acetone | Miscible |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound using the shake-flask method coupled with UV-Vis spectroscopy.

3.1. Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, acetone, DMSO, ethyl acetate)

-

Analytical balance

-

Scintillation vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

3.2. Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the selected solvent at a known concentration. This will be used to create a calibration curve.

-

Calibration Curve: Prepare a series of dilutions from the stock solution and measure their absorbance at the wavelength of maximum absorbance (λmax) for this compound. Plot the absorbance versus concentration to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a scintillation vial containing a known volume of the solvent.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Analysis: Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in the tested solvent.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

In-depth Technical Guide: The Elusive 5-Iodopenta-2,4-dienal

A comprehensive search of scientific literature and chemical databases for information regarding the discovery, history, synthesis, and biological activity of "5-Iodopenta-2,4-dienal" has yielded no specific results for this compound. This suggests that "this compound" may be a novel or yet-to-be-synthesized molecule, or it may be referred to by a different nomenclature in existing literature.

While the direct subject of this guide appears to be undocumented, this paper will explore the landscape of related chemical structures and synthetic methodologies that would be relevant to the potential synthesis and study of this compound. We will delve into the chemistry of pentadienals and the introduction of iodine into unsaturated systems, providing a foundational framework for researchers and drug development professionals interested in this class of compounds.

The Chemistry of Pentadienals: A Foundation

The core structure of the target molecule is the pentadienal backbone, a five-carbon chain with two conjugated double bonds and a terminal aldehyde group. This structural motif is of interest in organic synthesis and medicinal chemistry due to its reactivity and potential as a building block for more complex molecules. The conjugated system allows for a variety of chemical transformations, and the aldehyde group is a versatile handle for further functionalization.

General Properties of Pentadienals

Pentadienals are known to be reactive compounds, susceptible to polymerization and oxidation. Their chemistry is dominated by the electrophilic nature of the aldehyde and the nucleophilic character of the conjugated system.

Synthetic Strategies Towards Halogenated Pentadienals

The introduction of a halogen, in this case, iodine, at the 5-position of a pentadienal skeleton presents a significant synthetic challenge. The reactivity of the dienal system requires careful selection of iodinating agents and reaction conditions to achieve regioselectivity and avoid unwanted side reactions.

Potential Synthetic Routes

While no specific synthesis for this compound has been reported, several general strategies for the halogenation of unsaturated aldehydes and similar systems could be envisioned.

Table 1: Potential Synthetic Approaches for this compound

| Approach | Reagents and Conditions | Potential Challenges |

| Direct Iodination of 2,4-Pentadienal | N-Iodosuccinimide (NIS), I₂, or other electrophilic iodine sources. | Low regioselectivity, potential for addition to the double bonds, and reaction with the aldehyde. |

| Synthesis from a Pre-functionalized Precursor | Starting from a precursor already containing iodine at the desired position, followed by the formation of the dienal structure. | Availability and stability of the starting materials. |

| Organometallic Approaches | Use of pentadienyl organometallic complexes followed by reaction with an iodine source. | Requires multi-step synthesis of the organometallic precursor. |

Experimental Workflow for a Hypothetical Synthesis

Below is a conceptual workflow for the synthesis of this compound based on the direct iodination approach. This is a speculative protocol that would require significant optimization.

Caption: A conceptual workflow for the hypothetical synthesis of this compound.

Potential Biological Significance and Signaling Pathways

While the biological activity of this compound is unknown, related α,β-unsaturated aldehydes are known to possess a range of biological effects, often mediated by their ability to act as Michael acceptors. They can covalently modify cysteine residues in proteins, thereby altering their function.

If this compound were to be synthesized, a logical starting point for investigating its biological activity would be to screen it against pathways known to be modulated by reactive electrophiles, such as the Keap1-Nrf2 and NF-κB signaling pathways.

Caption: Potential signaling pathways that could be modulated by this compound.

Future Directions and Conclusion

The absence of "this compound" in the current scientific literature presents an opportunity for novel research. The synthesis and characterization of this compound would be a valuable contribution to the field of organic chemistry. Subsequent investigation of its biological activity could uncover new therapeutic leads.

Future research should focus on:

-

The development of a reliable and scalable synthetic route to this compound.

-

Thorough characterization of its physical and chemical properties.

-

Screening for biological activity in relevant assays, particularly those related to inflammation and oxidative stress.

Methodological & Application

Synthetic Routes for Preparing 5-Iodopenta-2,4-dienal from Furfural: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document outlines proposed synthetic routes for the preparation of 5-Iodopenta-2,4-dienal, a potentially valuable building block in medicinal chemistry and drug development, starting from the bio-renewable platform chemical, furfural. Due to the absence of a direct, single-step conversion in the current literature, a multi-step synthetic pathway is proposed. This application note provides a detailed protocol for the most plausible route, based on established organic transformations.

Introduction

Furfural, readily available from lignocellulosic biomass, is an attractive starting material for the synthesis of a wide range of valuable chemicals. Its furan ring can be chemically manipulated to afford linear C5 compounds. This compound is a functionalized C5 building block with potential applications in the synthesis of complex molecules, including pharmaceuticals, due to its conjugated system and the presence of a reactive iodine atom, which can participate in various cross-coupling reactions. This document details a proposed synthetic strategy involving the reduction of furfural, oxidative ring-opening, and subsequent functional group manipulations to yield the target compound.

Proposed Synthetic Pathway

A viable synthetic route from furfural to this compound involves a three-stage process. The initial stage focuses on the reduction of the aldehyde functionality of furfural to an alcohol. The second stage involves the key ring-opening of the furan moiety to form a linear C5 precursor. The final stage is dedicated to the formation of the conjugated dienal system and the introduction of the iodine atom at the C5 position.

Caption: Proposed synthetic workflow for this compound from furfural.

Experimental Protocols

The following protocols are based on analogous reactions found in the literature and represent a practical approach to the synthesis.

Stage 1: Reduction of Furfural to Furfuryl Alcohol

This is a standard, high-yielding reduction of an aldehyde to a primary alcohol.

Materials:

-

Furfural

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve furfural (1.0 eq) in methanol at 0 °C (ice bath).

-

Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford furfuryl alcohol as a pale-yellow oil.

Quantitative Data (Literature Reported):

| Parameter | Value |

| Yield | >95% |

| Purity | High |

Stage 2: Achmatowicz Reaction for Oxidative Ring Opening

This key step converts the furan ring of furfuryl alcohol into a dihydropyran derivative.

Materials:

-

Furfuryl alcohol

-

N-Bromosuccinimide (NBS)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Brine

Procedure:

-

Dissolve furfuryl alcohol (1.0 eq) in a mixture of methanol and dichloromethane at -40 °C.

-

Add sodium bicarbonate (1.5 eq).

-

Slowly add a solution of N-bromosuccinimide (1.1 eq) in methanol/dichloromethane while maintaining the temperature at -40 °C.

-

Stir the reaction mixture at -40 °C for 1-2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product, 2,5-dimethoxy-2,5-dihydro-2-furfuryl alcohol, can be purified by column chromatography on silica gel.

Quantitative Data (Anticipated):

| Parameter | Value |

| Yield | 60-80% |

| Purity | Moderate to High |

Stage 3: Formation of Penta-2,4-dienal and Iodination

This stage involves the acid-catalyzed rearrangement of the dihydropyran intermediate to form penta-2,4-dienal, followed by a regioselective iodination.

Part A: Synthesis of Penta-2,4-dienal

Materials:

-

2,5-Dimethoxy-2,5-dihydro-2-furfuryl alcohol

-

Formic acid

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve the dihydropyran intermediate from Stage 2 in a mixture of formic acid and water.

-

Heat the solution at reflux for 2-4 hours, monitoring the formation of the dienal by TLC.

-

Cool the reaction mixture to room temperature and neutralize with saturated aqueous sodium bicarbonate.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure (the product is volatile) to yield crude penta-2,4-dienal.

Part B: Iodination of Penta-2,4-dienal

Materials:

-

Penta-2,4-dienal

-

N-Iodosuccinimide (NIS)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve triphenylphosphine (1.2 eq) in dichloromethane.

-

Add N-iodosuccinimide (1.2 eq) and stir for 15 minutes at room temperature to form the iodinating agent in situ.

-

Cool the mixture to 0 °C and add a solution of crude penta-2,4-dienal (1.0 eq) in dichloromethane dropwise.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.

-

Extract the product with dichloromethane, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data (Anticipated):

| Stage | Product | Yield |

| 3A | Penta-2,4-dienal | 40-60% |

| 3B | This compound | 50-70% |

Logical Relationship of Synthetic Stages

The synthesis follows a logical progression where the functionalities of the starting material are sequentially modified to build the desired product.

Caption: Logical flow of the synthetic route from furfural to the target molecule.

Conclusion

The proposed multi-step synthesis provides a viable pathway for the preparation of this compound from furfural. While the individual steps are based on established chemical transformations, optimization of reaction conditions and purification procedures will be necessary to achieve high overall yields. This synthetic route opens avenues for the utilization of a bio-based starting material in the synthesis of functionalized molecules for applications in medicinal chemistry and materials science. Further research into direct ring-opening and C-H functionalization of furfural could lead to more atom-economical routes in the future.

Application Notes and Protocols for the Use of 5-Iodopenta-2,4-dienal in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Iodopenta-2,4-dienal in Diels-Alder Reactions

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2][3] This reaction typically occurs between a conjugated diene and a dienophile, an alkene or alkyne. The reaction is highly stereospecific and often proceeds with a high degree of regioselectivity, making it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1]

This compound is a functionalized diene containing both an electron-withdrawing aldehyde group and an iodine atom. The presence of the aldehyde group is expected to decrease the reactivity of the diene in a normal-electron-demand Diels-Alder reaction. However, it can also influence the regioselectivity of the cycloaddition. The iodine atom, being a halogen, can also affect the electronic properties and steric interactions of the diene.

Hypothetical Diels-Alder Reaction of this compound

Due to the electron-withdrawing nature of the aldehyde group, this compound is expected to react more readily with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. However, for this application note, we will consider a hypothetical normal-electron-demand reaction with a commonly used dienophile, N-phenylmaleimide, which is known to be reactive in Diels-Alder cycloadditions.

Reaction Scheme:

Caption: Hypothetical Diels-Alder reaction of this compound.

Quantitative Data (Illustrative)

The following table presents hypothetical data for the Diels-Alder reaction between this compound and N-phenylmaleimide. These values are for illustrative purposes and would require experimental validation.

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 1.0 equiv | The limiting reagent. |

| N-Phenylmaleimide | 1.2 equiv | A slight excess of the dienophile is often used to ensure complete consumption of the diene. |

| Reaction Conditions | ||

| Solvent | Toluene | A common non-polar solvent for Diels-Alder reactions. |

| Concentration | 0.1 M | A typical starting concentration. |

| Temperature | 110 °C (Reflux) | Heating is often required to overcome the activation energy of the reaction. |

| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or other analytical techniques. |

| Catalyst (Optional) | Lewis Acid (e.g., ZnCl₂, AlCl₃) | A Lewis acid catalyst may be used to increase the reaction rate and enhance stereoselectivity, though it can also promote side reactions. |

| Product | ||

| Expected Yield | 60-80% | This is a hypothetical yield and would be dependent on optimized reaction conditions. |

| Diastereomeric Ratio (endo:exo) | >10:1 | The endo product is typically favored due to secondary orbital interactions. |

Experimental Protocol (Generalized)

This protocol is a general guideline for performing a Diels-Alder reaction with this compound and N-phenylmaleimide.

Materials:

-

This compound

-

N-Phenylmaleimide

-

Toluene (anhydrous)

-

Lewis Acid (optional, e.g., Zinc Chloride)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Thin Layer Chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and a magnetic stir bar.

-

Dissolve the diene in anhydrous toluene.

-

Add N-phenylmaleimide (1.2 equiv) to the solution.

-

If using a Lewis acid catalyst, it should be added at this stage under inert conditions.

-

-

Reaction:

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) using a heating mantle or oil bath.

-

Stir the reaction mixture vigorously.

-

Monitor the progress of the reaction by TLC. A common mobile phase would be a mixture of hexane and ethyl acetate.

-

-

Workup:

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature.

-

If a Lewis acid was used, quench the reaction by adding a saturated aqueous solution of a suitable salt (e.g., NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

-

Purification:

-

Concentrate the crude product under reduced pressure using a rotary evaporator.

-

Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired cycloadduct.

-

-

Characterization:

-

Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

-

Visualizations

Diels-Alder Reaction Mechanism:

Caption: General mechanism of the Diels-Alder reaction.

Experimental Workflow:

Caption: A typical experimental workflow for a Diels-Alder reaction.

Expected Stereoselectivity (Endo Rule):

The Diels-Alder reaction generally favors the formation of the endo product due to stabilizing secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi-system of the diene in the transition state.

Caption: The endo rule in Diels-Alder reactions.

References

Application Notes and Protocols: 5-Iodopenta-2,4-dienal as a Versatile Precursor in Natural Product Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Iodopenta-2,4-dienal is a highly functionalized five-carbon building block with significant potential in the synthesis of complex natural products. Its structure, featuring a conjugated dienal system and a reactive vinyl iodide, allows for a range of strategic transformations. The conjugated diene is primed for cycloaddition reactions, while the vinyl iodide is an excellent substrate for transition-metal catalyzed cross-coupling reactions.[1] This combination of reactive sites enables its use in convergent and efficient synthetic strategies. These application notes provide an overview of the potential applications of this compound in natural product synthesis, complete with detailed hypothetical protocols and data.

Application 1: Iterative Cross-Coupling for Polyene Synthesis

The vinyl iodide moiety of this compound makes it an ideal substrate for iterative cross-coupling reactions to construct polyene frameworks, which are common in many natural products.[2][3][4][5] A particularly powerful approach is the Suzuki-Miyaura coupling, which allows for the stereospecific formation of carbon-carbon bonds.[6]

Hypothetical Reaction Scheme: Dimerization via Suzuki-Miyaura Coupling

A common strategy in polyene synthesis is the iterative coupling of bifunctional building blocks.[2][3] In this hypothetical example, this compound is first converted to its corresponding pinacol boronic ester. This boronate can then be coupled with another molecule of this compound to yield a C10 decapentaenedial.

Table 1: Quantitative Data for Hypothetical Suzuki-Miyaura Dimerization

| Step | Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1. Borylation | This compound | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | dppf | KOAc | Dioxane | 80 | 12 | 85 |

| 2. Coupling | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienal | This compound | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 78 |

Experimental Protocol: Suzuki-Miyaura Coupling

Step 1: Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienal

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3.0 equiv.).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous dioxane via syringe.

-

Add Pd(dppf)Cl₂ (0.03 equiv.) and dppf (0.03 equiv.).

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired boronic ester.

Step 2: Synthesis of (2E,4E,6E,8E)-deca-2,4,6,8-tetraenedial

-

To a flame-dried Schlenk flask, add 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)penta-2,4-dienal (1.0 equiv.), this compound (1.0 equiv.), and potassium carbonate (2.0 equiv.).

-

Evacuate and backfill the flask with argon three times.

-

Add a 4:1 mixture of toluene and water.

-

Add Pd(PPh₃)₄ (0.05 equiv.).

-

Heat the reaction mixture to 90°C and stir vigorously for 8 hours.

-

Cool the reaction to room temperature and separate the layers.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the C10 decapentaenedial.

Application 2: Diels-Alder Reaction for Cyclohexene Synthesis

The conjugated diene system of this compound makes it a suitable diene for [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[7][8][9][10] This provides a powerful method for the rapid construction of six-membered rings, which are core structures in many terpenoids and alkaloids. The electron-withdrawing aldehyde group activates the diene for reaction with electron-rich dienophiles.

Hypothetical Reaction Scheme: Diels-Alder Cycloaddition

In this example, this compound reacts with ethyl vinyl ether, an electron-rich dienophile, to form a substituted cyclohexene aldehyde. This reaction can be catalyzed by a Lewis acid to improve its rate and selectivity.

Table 2: Quantitative Data for Hypothetical Diels-Alder Reaction

| Diene | Dienophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| This compound | Ethyl vinyl ether | ZnCl₂ | Dichloromethane | 0 to 25 | 24 | 82 | 95:5 |

| This compound | N-Phenylmaleimide | None | Toluene | 110 | 6 | 91 | >99:1 |

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

-

To a flame-dried round-bottom flask, add this compound (1.0 equiv.).

-

Dissolve the dienal in anhydrous dichloromethane and cool the solution to 0°C.

-

Add ethyl vinyl ether (2.0 equiv.).

-

Slowly add a solution of zinc chloride (0.2 equiv.) in diethyl ether.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the cyclohexene adduct.

Application 3: Sonogashira Coupling for Polyenyne Synthesis

The vinyl iodide of this compound is also an excellent substrate for Sonogashira coupling, enabling the formation of a carbon-carbon triple bond. This reaction is valuable for the synthesis of enyne and polyenyne natural products, which exhibit a range of biological activities.

Hypothetical Reaction Scheme: Sonogashira Coupling

Here, this compound is coupled with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst.

Table 3: Quantitative Data for Hypothetical Sonogashira Coupling

| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 4 | 93 |

| This compound | Phenylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 50 | 6 | 88 |

Experimental Protocol: Sonogashira Coupling

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous triethylamine and anhydrous THF via syringe.

-

Add trimethylsilylacetylene (1.2 equiv.) dropwise to the mixture.

-

Stir the reaction at room temperature for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the enyne product.

This compound represents a powerful and versatile building block for the synthesis of a wide array of natural products. Its bifunctional nature allows for strategic and convergent approaches to complex molecular architectures. The protocols and data presented herein, while hypothetical, are based on well-established synthetic methodologies and are intended to provide a foundation for the practical application of this promising precursor in organic synthesis and drug discovery. The high reactivity of the vinyl iodide in cross-coupling reactions, combined with the dienal's utility in cycloadditions, opens up numerous possibilities for the efficient construction of polyene, cyclohexene, and polyenyne motifs common in bioactive natural products.

References

- 1. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 2. Synthesis of most polyene natural product motifs using just 12 building blocks and one coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]

Application Notes and Protocols for the Iodination of Pentadienal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the iodination of pentadienal. The methodologies are based on established principles of organic chemistry, including the iodination of α,β-unsaturated carbonyl compounds and electrophilic addition to conjugated dienes. While specific literature on the iodination of pentadienal is not abundant, the following protocols offer robust starting points for synthesis and further optimization.

Protocol 1: α-Iodination of Pentadienal

This protocol focuses on the selective iodination at the α-position of pentadienal, leveraging a catalyzed reaction with molecular iodine. This method is particularly useful for synthesizing α-iodo, α,β-unsaturated aldehydes, which are valuable intermediates in organic synthesis.

Experimental Protocol

-

Reagent Preparation :

-

Prepare a 0.5 M solution of pentadienal in a mixture of tetrahydrofuran (THF) and water (4:1 v/v).

-

Prepare a 0.6 M solution of molecular iodine (I₂) in THF.

-

Prepare a 0.1 M solution of 4-dimethylaminopyridine (DMAP) in THF to act as the catalyst.

-

-

Reaction Setup :

-

To a round-bottom flask equipped with a magnetic stirrer, add 10 mL of the pentadienal solution (5 mmol).

-

Place the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Begin stirring the solution.

-

-

Reaction Execution :

-

Slowly add 1 mL of the DMAP catalyst solution (0.1 mmol) to the stirred pentadienal solution.

-

Add 10 mL of the molecular iodine solution (6 mmol) dropwise over a period of 30 minutes.

-

Allow the reaction to stir at 0-5 °C for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 20% ethyl acetate in hexanes).

-

-

Work-up and Purification :

-

Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the α-iodinated pentadienal.

-

Data Presentation

| Parameter | Value |

| Substrate | Pentadienal |

| Reagents | I₂, DMAP |

| Solvent | THF/H₂O (4:1) |

| Temperature | 0-5 °C |

| Reaction Time | 2 hours |

| Hypothetical Yield | 75-85% |

| Purity (post-column) | >95% |

Experimental Workflow

Caption: Workflow for the α-iodination of pentadienal.

Protocol 2: Electrophilic Addition of Iodine to Pentadienal

This protocol describes the electrophilic addition of iodine across the conjugated double bonds of pentadienal. This reaction can potentially yield 1,2- and 1,4-addition products. The reaction is typically carried out in a non-polar solvent to favor the electrophilic addition mechanism.

Experimental Protocol

-

Reagent Preparation :

-

Prepare a 0.5 M solution of pentadienal in dichloromethane (CH₂Cl₂).

-

Prepare a 0.5 M solution of molecular iodine (I₂) in dichloromethane.

-

-

Reaction Setup :

-

To a round-bottom flask protected from light (e.g., wrapped in aluminum foil) and equipped with a magnetic stirrer, add 10 mL of the pentadienal solution (5 mmol).

-

Cool the flask to 0 °C using an ice bath.

-

-

Reaction Execution :

-

Slowly add 10 mL of the iodine solution (5 mmol) dropwise to the stirred pentadienal solution over 20 minutes.

-

Maintain the temperature at 0 °C and allow the reaction to stir for 1 hour.

-

Monitor the disappearance of the iodine color and the formation of products by TLC.

-

-

Work-up and Purification :

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (2 x 15 mL) to remove any unreacted iodine.

-

Wash with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting product mixture (1,2- and 1,4-diiodo adducts) can be analyzed by NMR spectroscopy to determine the product ratio and can be separated by careful column chromatography if desired.

-

Data Presentation

| Parameter | Value |

| Substrate | Pentadienal |

| Reagent | I₂ |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C |

| Reaction Time | 1 hour |

| Hypothetical Yield | 80-90% (as a mixture of isomers) |

| Product Ratio | Dependent on reaction conditions |

Experimental Workflow

Caption: Workflow for the electrophilic addition of iodine to pentadienal.

Reaction Pathways

The iodination of pentadienal can proceed through different pathways depending on the reaction conditions, leading to either substitution or addition products.

Caption: Potential iodination pathways of pentadienal.

Application Notes and Protocols: 5-Iodopenta-2,4-dienal in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodopenta-2,4-dienal is a valuable polyunsaturated building block in organic synthesis. Its terminal vinyl iodide moiety makes it a prime candidate for palladium-catalyzed cross-coupling reactions, enabling the extension of its conjugated system and the synthesis of complex polyenes. This document provides an overview of the potential applications of this compound in Suzuki, Sonogashira, and Heck cross-coupling reactions. While direct literature precedents for the cross-coupling of this compound are limited, this document provides detailed, representative protocols based on established methodologies for similar vinyl iodides. These protocols are intended to serve as a starting point for researchers looking to utilize this versatile reagent.

Introduction to this compound and Cross-Coupling Reactions

This compound is a bifunctional molecule featuring a terminal vinyl iodide and a conjugated aldehyde. The vinyl iodide is a key functional group for participating in various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds. The aldehyde group provides a handle for further synthetic transformations.

The primary cross-coupling reactions where this compound can be employed are:

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., boronic acid or ester) to form a C(sp²)–C(sp²) bond.

-

Sonogashira Coupling: Reaction with a terminal alkyne to form a C(sp²)–C(sp) bond.

-

Heck Coupling: Reaction with an alkene to form a new C(sp²)–C(sp²) bond with vinylation.

These reactions, pioneered by Nobel laureates Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials.

Synthesis of this compound

This compound can be synthesized from the potassium salt of glutaconaldehyde by reaction with iodine. The product is typically obtained as a mixture of (2E,4E) and (2E,4Z) isomers.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For this compound, this reaction would typically involve coupling with an aryl or vinyl boronic acid to generate a more extended conjugated system.

Table 1: Representative Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 80-92 |

| 3 | Vinylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 60 | 16 | 75-90 |

| Note: Yields are estimated based on typical Suzuki couplings of vinyl iodides and may vary. |

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (2.0-3.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst (0.01-0.05 eq.) and any necessary ligands.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between a vinyl halide and a terminal alkyne, providing access to conjugated enynes. This is a powerful method for extending the pi-system of this compound.

Table 2: Representative Sonogashira Coupling of this compound

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50 | 6 | 88-96 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 60 | 8 | 85-95 |

| 3 | 1-Hexyne | Pd(OAc)₂ / XPhos | None (Cu-free) | Cs₂CO₃ | Acetonitrile | 80 | 12 | 70-85 |

| Note: Yields are estimated based on typical Sonogashira couplings of vinyl iodides and may vary. |

Experimental Protocol: Sonogashira Coupling (with Copper Co-catalyst)

-

To a Schlenk flask, add this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.).

-

Evacuate and backfill the flask with an inert gas.

-

Add the solvent and the amine base.

-

Add the palladium catalyst (0.01-0.05 eq.) and the copper(I) iodide co-catalyst (0.02-0.10 eq.).

-

Stir the reaction mixture at the specified temperature, monitoring by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography.

Diagram: Sonogashira Catalytic Cycle

Caption: General catalytic cycles for the Sonogashira cross-coupling reaction.

Application in Heck Coupling

The Heck reaction involves the coupling of a vinyl halide with an alkene to form a substituted alkene. This reaction can be used to introduce further unsaturation into the polyene chain of the product derived from this compound.

Table 3: Representative Heck Coupling of this compound